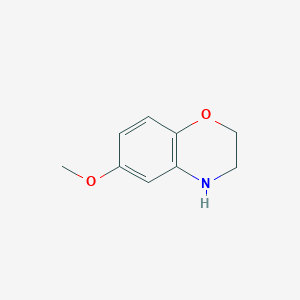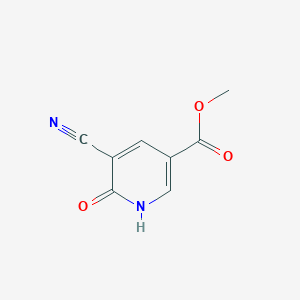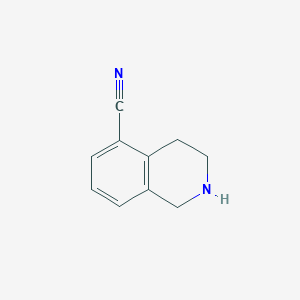
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines were synthesized via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent . Another method involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The InChI code for 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine is 1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 . The InChI key is XLJYIYIBJUWRLF-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have not been found, benzoxazine derivatives are known to be involved in various chemical reactions. For instance, they can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine has a density of 1.1±0.1 g/cm3, a boiling point of 279.5±39.0 °C at 760 mmHg, and a flash point of 106.0±16.5 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 1.40 .Wissenschaftliche Forschungsanwendungen
Use in Diabetes Treatment
- Summary of Application: 6-methoxy-3,4-dihydro-1H-isoquinoline compounds, which are structurally similar to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, have been used as Positive Allosteric Modulators (PAMs) of GLP-1R and/or GIPR for the treatment of diabetes .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that these compounds could potentially improve the treatment of diabetes .
Use in Synthesis of Enantiomers
- Summary of Application: Individual (S)-enantiomers of 6-methoxy-, 6-chloro-, and 6-nitro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazines were synthesized .
- Methods of Application: The synthesis was achieved via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that this method could potentially improve the synthesis of enantiomers .
Use in Cancer Treatment
- Summary of Application: 1,4-benzoxazine, a compound structurally similar to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, was investigated as an orally bioavailable anticancer agent via inhibition of angiogenesis .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that these compounds could potentially improve the treatment of cancer .
Use in Plant Defense
- Summary of Application: Compounds similar to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have been found to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that these compounds could potentially improve the plant’s defense against pests .
Use in Synthesis of Biologically Active Compounds
- Summary of Application: Enantiomerically pure 6-substituted 3-methylbenzoxazines, which are structurally similar to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine, can be used in the synthesis of biologically active compounds .
- Methods of Application: The synthesis was achieved via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that this method could potentially improve the synthesis of biologically active compounds .
Use in Protection of Chiral Alcohols
- Summary of Application: Compounds similar to 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine have been used as reagents for the protection of chiral alcohols .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that these compounds could potentially improve the protection of chiral alcohols .
Use in Synthesis of Oxygen-Containing Heterocycles
- Summary of Application: Tuning the reactivity of arylpalladium intermediates enables 5-exo and 6-endo cyclizations of alkynols. These palladium-catalyzed reactions offer a divergent synthesis of oxygen-containing heterocycles .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that this method could potentially improve the synthesis of oxygen-containing heterocycles .
Use in Synthesis of Biologically Active Compounds
- Summary of Application: The synthesized enantiomerically pure 6-substituted 3-methylbenzoxazines can be used in the synthesis of biologically active compounds .
- Methods of Application: The synthesis was achieved via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .
- Results or Outcomes: The specific results or outcomes are not detailed in the source. However, the implication is that this method could potentially improve the synthesis of biologically active compounds .
Use in Protection of Chiral Alcohols
Eigenschaften
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-9-8(6-7)10-4-5-12-9/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJYIYIBJUWRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585703 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
58960-11-5 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)







![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)
